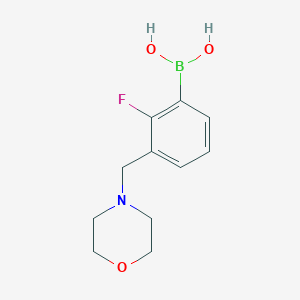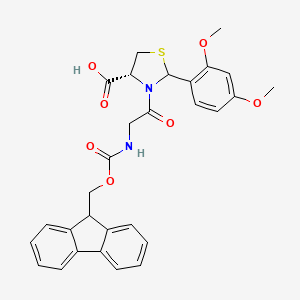
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring an isopropyl group, a methyl group, and a nitrile group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol.
Oxidation: The alcohol group is oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Nitrile Formation: The ketone is then converted to the nitrile using reagents like hydroxylamine hydrochloride followed by dehydration with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and nitrile formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized for cost-effectiveness and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydroxylamine hydrochloride and phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides and other derivatives.
Aplicaciones Científicas De Investigación
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific stereochemistry.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism of action of (1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol: The alcohol precursor to the nitrile compound.
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone: The ketone intermediate in the synthesis.
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamide: A derivative formed through substitution reactions.
Uniqueness
(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile is unique due to its specific stereochemistry and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C11H19N |
|---|---|
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
(1S,2S,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10+,11-/m0/s1 |
Clave InChI |
AWVUYKHSNNYPOX-AXFHLTTASA-N |
SMILES isomérico |
C[C@H]1CC[C@H]([C@H](C1)C#N)C(C)C |
SMILES canónico |
CC1CCC(C(C1)C#N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,7,8-Tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one](/img/structure/B1495820.png)

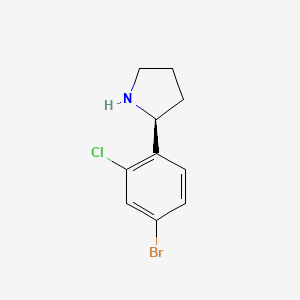
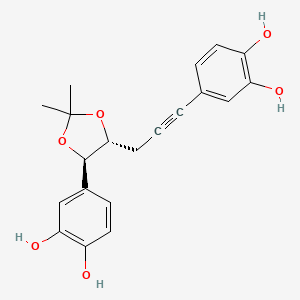
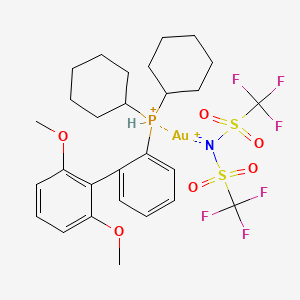
![(4S,5R,6R)-5-Acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1495866.png)
![methyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B1495874.png)
![tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1495881.png)




